molecular formula C7H3ClF2O B099610 2,3-Difluorobenzoyl chloride CAS No. 18355-73-2

2,3-Difluorobenzoyl chloride

Cat. No.: B099610
CAS No.: 18355-73-2
M. Wt: 176.55 g/mol
InChI Key: CDCFERWURRNLLA-UHFFFAOYSA-N
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Description

2,3-Difluorobenzoyl chloride is a chemical compound with the molecular formula F2C6H3COCl . It has a molecular weight of 176.55 . It is used in laboratory chemicals and for the synthesis of substances .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with two fluorine atoms and a carbonyl chloride group . The exact positions of these substituents can be represented by the SMILES string Fc1cccc(C(Cl)=O)c1F .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, it’s known that benzoyl chlorides are reactive towards nucleophiles due to the presence of the carbonyl chloride group. They can undergo reactions such as nucleophilic acyl substitution and reduction .


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a refractive index of 1.5143 and a density of 1.423 g/mL at 25 °C . It has a boiling point of 85-87 °C at 14 mmHg .

Scientific Research Applications

Electrochemical Studies

The electrochemistry of various ionic liquids, including ones related to difluorobenzoyl chloride compounds, has been explored. For instance, Xiao and Johnson (2003) investigated 1-Butyl-3-methyl-1H-imidazolium Tetrafluoroborate ionic liquid, identifying impurity chloride and analyzing its electrochemical behavior (Li Xiao & K. Johnson, 2003).

Ortho Effect in Solvolysis

Research by Park and Kevill (2012) discusses the ortho effect in the solvolyses of difluorobenzoyl chlorides. They compare the behavior of 2,6-difluorobenzoyl chloride with other derivatives, shedding light on the mechanism and influence of fluorine substituents (Kyoung-Ho Park & D. N. Kevill, 2012).

Synthesis of 2,6-Difluorobenzoyl Isocyanate

Odinokov et al. (1992) explored the synthesis of 2,6-difluorobenzoyl isocyanate from 2,6-difluorobenzoyl chloride. This process is significant for the preparation of compounds that could inhibit insect chitin biosynthesis (V. Odinokov et al., 1992).

Annulative Coupling Studies

Nagata et al. (2014) investigated the annulative coupling of 2-arylbenzoyl chlorides, including difluorobenzoyl chloride derivatives, with alkynes. This study highlights the formation of phenanthrene derivatives, a critical process in organic synthesis (T. Nagata et al., 2014).

Fluorine Orientation Impact on Liquid Crystals

Zaki, Ahmed, and Hagar (2018) focused on the orientation effect of fluorine atoms on the optical properties of certain liquid crystals, a study that has implications for materials involving difluorobenzoyl chloride (A. A. Zaki, H. Ahmed, & M. Hagar, 2018).

Safety and Hazards

2,3-Difluorobenzoyl chloride is classified as a combustible liquid. It causes severe skin burns and eye damage and may cause respiratory irritation . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gear, and using only outdoors or in a well-ventilated area .

Mechanism of Action

Target of Action

2,3-Difluorobenzoyl chloride is a chemical compound used in the preparation of various organic compounds

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific compounds it reacts with and the products formed. For example, it was used in the preparation of N - (6-chloro-5-fluoro-1,3-benzothiazol-2-yl)-2,3-difluorobenzamide , suggesting that it can contribute to the synthesis of biologically active compounds.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its reactivity might be affected by factors such as temperature, pH, and the presence of other reactive species. Moreover, safety precautions should be taken while handling this compound due to its corrosive nature .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 2,3-Difluorobenzoyl chloride are not well-documented in the literature. It is known that this compound can interact with various biomolecules in the context of chemical reactions. For instance, it has been used in the synthesis of N-(6-chloro-5-fluoro-1,3-benzothiazol-2-yl)-2,3-difluorobenzamide , suggesting that it can participate in amide bond formation.

Molecular Mechanism

It is known to participate in chemical reactions, such as the synthesis of N-(6-chloro-5-fluoro-1,3-benzothiazol-2-yl)-2,3-difluorobenzamide

Properties

IUPAC Name

2,3-difluorobenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClF2O/c8-7(11)4-2-1-3-5(9)6(4)10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDCFERWURRNLLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)F)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50334064
Record name 2,3-Difluorobenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50334064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18355-73-2
Record name 2,3-Difluorobenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50334064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-Difluorobenzoyl chloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
O=C(O)c1cccc(F)c1F
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

2,3-Difluorobenzoic acid (11.6 g, 0.07 mol), thionyl chloride (37.5 ml, 61.1 g, 0.5 mol) and toluene (80 ml) were heated at reflux for 3 h. The solution was cooled and the volatiles were removed in vacuo. The residue was azeotroped with toluene (2×30 ml) to give the product (10.8 g) as a clear yellow oil.
Name
2,3-Difluorobenzoic acid
Quantity
11.6 g
Type
reactant
Reaction Step One
Quantity
37.5 mL
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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